tert-Butyl N-{3-formylbicyclo[2.2.1]heptan-2-yl}carbamate
Description
This compound (CAS: 67858-64-4) features a bicyclo[2.2.1]heptane (norbornane) core with a formyl (-CHO) group at position 3 and a tert-butyl carbamate (-NHBoc) moiety at position 2. Its molecular formula is C₁₃H₂₁NO₃, with a molecular weight of 239.31 g/mol and an XLogP3 value of ~2.3, indicative of moderate hydrophobicity . The formyl group enhances reactivity in nucleophilic additions or condensation reactions, while the bicyclic framework introduces steric constraints influencing conformational stability and interaction with biological targets .
Properties
Molecular Formula |
C13H21NO3 |
|---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
tert-butyl N-(3-formyl-2-bicyclo[2.2.1]heptanyl)carbamate |
InChI |
InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-11-9-5-4-8(6-9)10(11)7-15/h7-11H,4-6H2,1-3H3,(H,14,16) |
InChI Key |
UQRDWBUTDRBGSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2CCC(C2)C1C=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl N-{3-formylbicyclo[2.2.1]heptan-2-yl}carbamate involves several steps. One common method includes the reaction of a bicyclic heptane derivative with tert-butyl carbamate under specific conditions . The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .
Chemical Reactions Analysis
tert-Butyl N-{3-formylbicyclo[2.2.1]heptan-2-yl}carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the formyl group is replaced by other functional groups.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl N-{3-formylbicyclo[2.2.1]heptan-2-yl}carbamate is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and protein modifications.
Medicine: It is investigated for its potential therapeutic applications, including drug development and delivery systems.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl N-{3-formylbicyclo[2.2.1]heptan-2-yl}carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modifications in their activity. The tert-butyl carbamate moiety provides stability to the compound and facilitates its interaction with biological molecules .
Comparison with Similar Compounds
Structural Isomers: Positional Variations of the Formyl Group
- tert-Butyl N-(1-formylbicyclo[2.2.1]heptan-2-yl)carbamate (CAS: 2305255-05-2) Shares the same molecular formula (C₁₃H₂₁NO₃) and weight (239.31 g/mol) as the target compound but positions the formyl group at position 1 instead of 3.
Functional Group Analogs
- tert-Butyl 4-(2-oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate
- tert-Butyl N-{4-aminobicyclo[2.2.2]octan-1-yl}carbamate (CAS: 1630906-54-5) Features a bicyclo[2.2.2]octane system with an amino (-NH₂) group. The larger ring size reduces ring strain, enhancing stability but decreasing conformational rigidity relative to bicyclo[2.2.1]heptane derivatives .
Heteroatom-Modified Derivatives
- tert-Butyl N-[exo-1-azabicyclo[2.2.1]heptan-3-yl]carbamate
Data Table: Key Properties of Comparable Compounds
Biological Activity
tert-Butyl N-{3-formylbicyclo[2.2.1]heptan-2-yl}carbamate is a compound with significant potential in medicinal chemistry, particularly due to its unique bicyclic structure and functional groups. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
- IUPAC Name : this compound
- Molecular Formula : C13H21NO3
- Molecular Weight : 239.31 g/mol
- CAS Number : 1418113-94-6
- Appearance : Colorless solid
- Solubility : Soluble in THF and diethyl ether
Biological Activity Overview
The biological activity of this compound has been investigated for its potential therapeutic applications, particularly in the fields of anti-inflammatory and anticancer research.
-
Anti-inflammatory Properties :
- The compound has shown promise in modulating inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
- Studies indicate that it may reduce the expression of cyclooxygenase enzymes, which are critical in the inflammatory response.
-
Anticancer Activity :
- Preliminary studies have demonstrated that this compound can induce apoptosis in cancer cell lines.
- The compound appears to interfere with cell cycle progression, leading to reduced proliferation of tumor cells.
Table 1: Summary of Biological Activities
| Activity Type | Effect Observed | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of COX enzymes | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Cytokine Modulation | Reduction in TNF-alpha levels |
Detailed Research Findings
-
Anti-inflammatory Studies :
- One study demonstrated that the compound significantly reduced levels of TNF-alpha and IL-6 in vitro, suggesting its potential as an anti-inflammatory agent.
- Another investigation highlighted its ability to inhibit NF-kB activation, a key regulator of inflammation.
-
Anticancer Research :
- A study on various cancer cell lines (e.g., breast and colon cancer) reported that treatment with this compound led to a dose-dependent decrease in cell viability.
- Mechanistic studies revealed that the compound activates caspase pathways, which are crucial for apoptosis.
Safety and Toxicology
While promising, the safety profile of this compound requires further evaluation. Initial toxicity assessments indicate moderate cytotoxicity at high concentrations, necessitating careful dosage considerations in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
